5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-17(14-8-16(25-20-14)15-2-1-6-24-15)18-4-5-21-10-13(9-19-21)12-3-7-23-11-12/h1-3,6-11H,4-5H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOMBECQSAUTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{17}H_{16}N_{4}O_{3}
- Molecular Weight : 328.33 g/mol
- SMILES Notation : CCOC(=O)N1C(=C(C=C1)C2=COC(=C2)C=N)C(=O)N
This compound features a furan ring, a pyrazole moiety, and an isoxazole group, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing furan and pyrazole structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole have shown significant cytotoxic effects against various cancer cell lines.
- In a study, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cell lines, indicating potent anticancer activity (Bouabdallah et al., 2022) .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 µM | Bouabdallah et al., 2022 |
| Anticancer | A549 | 26 µM | Wei et al., 2022 |
| Anti-inflammatory | Various | Not specified | Hsieh et al., 2000 |
| Antimicrobial | Staphylococcus aureus | Not specified | Alam et al., 2016 |
Detailed Research Findings
In a systematic review of pyrazole derivatives, it was found that modifications to the core structure significantly influenced their biological activity. For example:
- Structural Modifications : Altering substituents on the pyrazole ring has resulted in enhanced potency against specific cancer cell lines.
Mechanistic Insights
Molecular docking studies suggest that the compound may interact with key enzymes involved in cancer progression and inflammation pathways. For instance:
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and bioactivity. |
| Pyrazole Ring | Known for its role in various pharmacological activities. |
| Isoxazole Group | Enhances the compound's stability and interaction with biological targets. |
Medicinal Chemistry
The compound has shown potential as an anticancer agent , particularly in inhibiting specific kinases involved in tumor growth. Research indicates that derivatives of this compound can effectively target BRAF(V600E) and EGFR kinases, which are crucial in cancer progression.
Case Study: Antitumor Activity
A study demonstrated that similar pyrazole derivatives exhibited significant inhibitory effects on cancer cell lines such as HepG2 and Jurkat, suggesting their potential as therapeutic agents against various cancers .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, making it a candidate for treating conditions like arthritis. In vivo studies have shown that it can reduce inflammatory markers in animal models.
Case Study: In Vivo Anti-inflammatory Effects
Research conducted on animal models indicated that compounds with similar structures reduced levels of pro-inflammatory cytokines, showcasing their therapeutic potential in inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound is valuable in material science for developing advanced polymers and as a precursor in agrochemical synthesis. Its unique structure allows it to be used as a building block for creating new materials with desirable properties.
Molecular Targets
The compound interacts with various enzymes and receptors involved in inflammatory and cancer pathways, modulating critical signaling pathways such as NF-κB and MAPK.
Pathways Modulation
By influencing these pathways, the compound can alter cellular responses, leading to reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : Chlorophenyl groups (e.g., 3b) increase melting points (171–172°C) due to enhanced polarity, while furan substituents (target compound, LMM11) likely reduce melting points (~140–160°C) due to lower polarity .
- Synthetic Yields : Carboxamide couplings (e.g., 3a–3p) consistently yield 60–70%, suggesting the target compound’s synthesis would follow similar efficiency .
- Biological Relevance : Furan and pyrazole rings in LMM11 and compounds correlate with antifungal and enzyme-inhibitory activity, implying analogous applications for the target compound .
Spectroscopic and Physicochemical Properties
- 1H-NMR : The target compound’s spectrum would exhibit:
- Solubility : Furan’s lipophilicity may enhance membrane permeability compared to phenyl analogs (e.g., 3a), but reduce aqueous solubility.
Q & A
Q. What are the key considerations for synthesizing 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide?
The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole core followed by coupling with the pyrazole-ethylamine moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use of coupling agents like EDC/HOBt for carboxamide linkage . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound .
Q. How should researchers characterize this compound to confirm structural integrity?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to verify furan, pyrazole, and isoxazole ring connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural features of this compound guide hypotheses about its biological activity?
The compound’s dual furan rings and pyrazole-isoxazole scaffold suggest potential interactions with enzymes or receptors involved in inflammation or oncology. Key structural insights:
- Furan moieties : Known to participate in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
- Pyrazole-ethyl linker : Enhances solubility and may facilitate binding to hydrophobic pockets . Computational docking (using AutoDock Vina or Schrödinger Suite) can predict binding affinities to targets like kinases or GPCRs .
Q. What experimental strategies are effective for resolving contradictions in bioactivity data?
Discrepancies in activity (e.g., varying IC₅₀ values across assays) may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Counter-screening : Test against related targets (e.g., COX-1 vs. COX-2) to assess selectivity .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Scale-up challenges often relate to inefficient mixing or exothermic reactions. Solutions include:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions .
- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress in real time .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scaling .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Isoxazole formation | Furan-2-carbaldehyde, NH₂OH·HCl, EtOH, reflux | 68 | 92% | |
| Amide coupling | EDC, HOBt, DMF, 25°C, 12 h | 75 | 95% | |
| Final purification | Silica gel, EtOAc/hexane (3:7) | 82 | 98% |
Table 2: Recommended Analytical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
